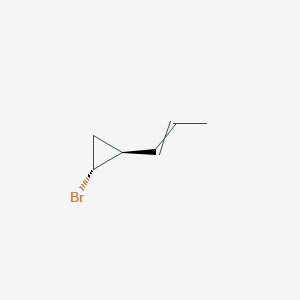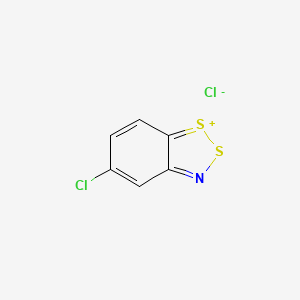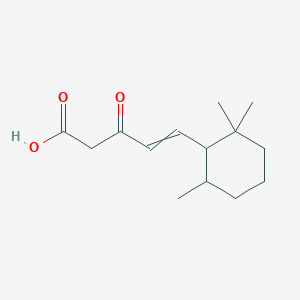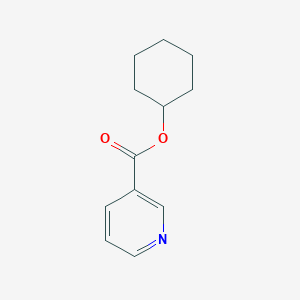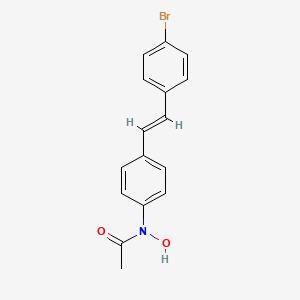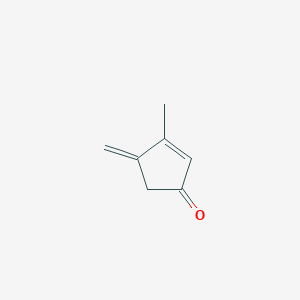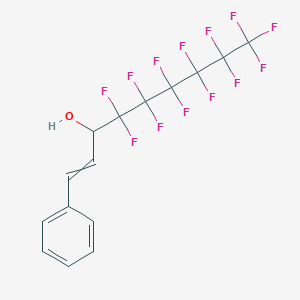
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol typically involves the introduction of fluorine atoms into an organic framework. This can be achieved through various methods, including direct fluorination, electrochemical fluorination, and the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of fluorinated compounds like this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of hazardous by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve these goals.
化学反应分析
Types of Reactions
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into fluorinated alcohols or alkanes.
Substitution: The phenyl group in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated ketones or acids, while reduction can produce fluorinated alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique properties.
Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
作用机制
The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol involves its interaction with molecular targets and pathways. The compound’s fluorinated nature allows it to interact with biological membranes and proteins, potentially altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: A fluorinated alkanethiol used in surface modification and material science.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: Used in the production of fluorinated polymers.
Uniqueness
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol is unique due to its specific structure, which combines a fluorinated aliphatic chain with a phenyl group. This combination imparts distinct properties, such as enhanced stability and reactivity, making it valuable for specialized applications in various fields.
属性
CAS 编号 |
64511-24-6 |
|---|---|
分子式 |
C15H9F13O |
分子量 |
452.21 g/mol |
IUPAC 名称 |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-phenylnon-1-en-3-ol |
InChI |
InChI=1S/C15H9F13O/c16-10(17,9(29)7-6-8-4-2-1-3-5-8)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-7,9,29H |
InChI 键 |
FZJBUTCRXRBFBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)
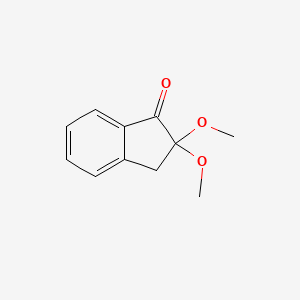
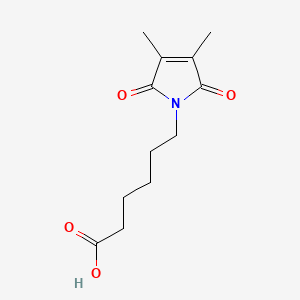


![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)
